molecular formula C13H16N4O B5430926 N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5430926
M. Wt: 244.29 g/mol
InChI Key: RATOUSFIVFOEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMP785 is a small molecule that belongs to the class of pyrazole carboxamides. It was first synthesized by Novartis Pharma AG as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Since then, DMP785 has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

DMP785 acts as a selective antagonist of N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this compound, DMP785 modulates the release of several neurotransmitters, including glutamate, dopamine, and GABA, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
DMP785 has been shown to modulate several biochemical and physiological processes, including synaptic plasticity, neuroinflammation, and cell proliferation. In neuroscience, DMP785 has been shown to modulate the activity of this compound, which is involved in several neurological disorders, including anxiety, depression, and addiction. In cancer research, DMP785 has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

DMP785 has several advantages for lab experiments, including its high potency and selectivity for N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, its ability to cross the blood-brain barrier, and its availability as a commercial product. However, there are also several limitations to the use of DMP785 in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DMP785, including the development of new drugs targeting N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, the investigation of its potential applications in other research fields, such as immunology and metabolism, and the exploration of its mechanism of action at the molecular level. Additionally, the use of DMP785 in combination with other drugs or therapies may enhance its therapeutic potential in various diseases.

Synthesis Methods

The synthesis of DMP785 involves several steps, including the preparation of the starting materials, the formation of the pyrazole ring, and the introduction of the pyridine and carboxamide groups. The detailed synthesis method has been described in several scientific publications.

Scientific Research Applications

DMP785 has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DMP785 has been shown to modulate the activity of N-(4,6-dimethyl-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, which is involved in several neurological disorders, including anxiety, depression, and addiction. In cancer research, DMP785 has been studied for its potential as a therapeutic agent for the treatment of breast cancer. In drug discovery, DMP785 has been used as a lead compound for the development of new drugs targeting this compound.

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-4-17-6-5-11(16-17)13(18)15-12-8-9(2)7-10(3)14-12/h5-8H,4H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATOUSFIVFOEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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